Ácido Boc-Lys(N3)-OH

Descripción general

Descripción

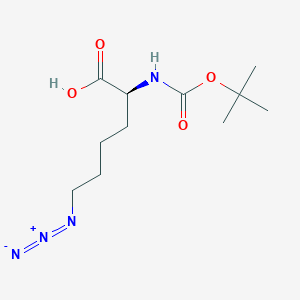

Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-, also known as Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-, is a useful research compound. Its molecular formula is C11H20N4O4 and its molecular weight is 272,30*99,18 g/mole. The purity is usually 95%.

BenchChem offers high-quality Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Histone Deacetylase Inhibition

One of the primary biological targets of Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- is histone deacetylases (HDACs). This compound acts as a substrate for HDACs, influencing the acetylation status of lysine residues on histones. The modulation of histone acetylation can lead to significant changes in gene expression and cellular function:

- Gene Regulation : By inhibiting HDACs, this compound can activate tumor suppressor genes and repress oncogenes, making it a potential candidate for cancer therapy.

- Cell Cycle Regulation : The inhibition of HDACs may induce cell cycle arrest in cancer cells, providing avenues for therapeutic interventions.

Peptide Synthesis

Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- serves as a valuable building block in peptide synthesis due to its azide functionality:

- Click Chemistry : The azide group allows for conjugation through click chemistry, facilitating the incorporation of bioactive moieties into peptides.

- Therapeutic Development : This capability is particularly useful for creating novel therapeutics with enhanced biological properties.

Bioconjugation

The azide group in Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- enables its use in bioconjugation reactions:

- Targeted Therapies : It can be utilized to attach various biomolecules such as antibodies and nanoparticles, enhancing the specificity of therapeutic agents.

- Diagnostic Tools : The versatility of this compound makes it a key component in developing advanced diagnostic tools.

Protein Modification Techniques

Recent studies have shown that Hexanoic acid derivatives can facilitate site-specific modifications of proteins:

- Staudinger Ligation Techniques : These techniques enhance our understanding of post-translational modifications and protein interactions.

Cancer Therapy

Research indicates that compounds similar to Hexanoic acid can effectively induce apoptosis in cancer cells through HDAC inhibition. Studies have demonstrated that by modifying histone acetylation levels, these compounds can influence tumor growth dynamics.

Antibacterial Activity

Investigations into the azide functionality suggest potential applications in developing antibacterial agents that target bacterial cell wall synthesis mechanisms. This opens new pathways for antibiotic development.

Protein Interaction Studies

Studies have successfully demonstrated site-specific modifications using Hexanoic acid derivatives via Staudinger ligation techniques. These advancements enhance our understanding of protein-protein interactions and their implications in various biological processes.

Mecanismo De Acción

Target of Action

The primary target of Boc-Lys(N3)-OH, also known as Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- or Boc-L-Lys(N3)-OH, are Histone Deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . They also deacetylate nonhistone proteins .

Mode of Action

Boc-Lys(N3)-OH interacts with its targets, the HDACs, by serving as a substrate . Non-peptide-acetylated lysine moieties, i.e., Boc-Lys(Ac), are widely used in commercial HDAC activity assay kits because they work for most HDACs . HDACs differ in substrate affinity towards different substrates .

Biochemical Pathways

Boc-Lys(N3)-OH affects the lysine acetylation status of proteins, which is regulated dynamically through the opposing action of histone acetyltransferases (HATs) and HDACs . HDAC enzymes catalyze the removal of acetyl groups from lysine residues in histone and nonhistone proteins . Deacetylation may lead to a change in the conformation and/or activity of the substrates . Through deacetylation, dynamic modification of lysine residues near the N-termini of histones plays an important role in the regulation of chromatin structure and gene expression .

Pharmacokinetics

It’s known that boc-lys(n3)-oh can be used as a building block to synthesize other compounds , which suggests that it may undergo metabolic transformations.

Result of Action

The molecular and cellular effects of Boc-Lys(N3)-OH’s action primarily involve the regulation of gene transcription, cell differentiation, DNA damage responses, and apoptosis . By deacetylating histones and nonhistone proteins, HDACs regulate a variety of cellular processes .

Action Environment

The action, efficacy, and stability of Boc-Lys(N3)-OH can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity can be affected by the presence of other substances in the environment . .

Análisis Bioquímico

Biochemical Properties

Boc-Lys(N3)-OH is a substrate for histone deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . Boc-Lys(N3)-OH interacts with these enzymes, and its deacetylation may lead to a change in the conformation and/or activity of the substrates .

Cellular Effects

The effects of Boc-Lys(N3)-OH on cells are primarily mediated through its interactions with HDACs. Through deacetylation, HDACs regulate a variety of cellular processes including gene transcription, cell differentiation, DNA damage responses, and apoptosis . Therefore, Boc-Lys(N3)-OH, as a substrate for HDACs, can influence these cellular processes.

Molecular Mechanism

The molecular mechanism of Boc-Lys(N3)-OH involves its interaction with HDACs. HDACs remove acetyl groups from lysine residues in histone and nonhistone proteins . Boc-Lys(N3)-OH, being a substrate for these enzymes, undergoes deacetylation, which may lead to changes in gene expression and other cellular processes .

Metabolic Pathways

Boc-Lys(N3)-OH is involved in the metabolic pathways related to HDACs . HDACs regulate the lysine acetylation status of proteins, which is a key posttranslational regulatory mechanism in cells

Actividad Biológica

Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-, commonly referred to as Boc-L-Nle-OH, is a synthetic compound with significant implications in biochemical research and therapeutic applications. This article examines its biological activity, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C11H20N4O4

- Molecular Weight : 272.30 g/mol

- CAS Number : 846549-33-5

- Appearance : Colorless to slightly yellow oil

- Purity : Typically around 95%.

Target Interaction

The primary biological target of Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- is Histone Deacetylases (HDACs) . The compound acts as a substrate for these enzymes, influencing the acetylation status of lysine residues on histones and other proteins. This modulation can lead to significant changes in gene expression and cellular function:

- Histone Acetylation : The compound alters the acetylation levels by inhibiting HDACs, which may result in the activation of tumor suppressor genes and the repression of oncogenes.

Biochemical Pathways

Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- affects several biochemical pathways:

- Regulation of Gene Expression : By modifying histone acetylation, it plays a role in chromatin remodeling and gene transcription.

- Cell Cycle Regulation : The inhibition of HDACs can lead to cell cycle arrest in cancer cells, providing a potential therapeutic avenue for cancer treatment .

Peptide Synthesis

This compound serves as a valuable building block in peptide synthesis due to its azide functionality. The azide group allows for conjugation through click chemistry, facilitating the incorporation of bioactive moieties into peptides. This capability is particularly useful for:

- Creating Novel Therapeutics : By enabling the synthesis of peptides with enhanced biological properties.

- Studying Protein Interactions : The Boc protecting group allows for selective modifications that are crucial in probing protein-protein interactions.

Bioconjugation

Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- can be utilized in bioconjugation reactions. Its azide group facilitates the attachment to various biomolecules such as:

- Antibodies

- Nanoparticles

- Drugs

This versatility makes it a key component in developing targeted therapies and diagnostic tools .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 6-Azidohexanoic Acid | 79598-53-1 | Contains an azide group; used in click chemistry |

| N-epsilon-Boc-D-Lysine | 31202-69-4 | Amino acid derivative; used in peptide synthesis |

| Boc-Lys(N3)-OH | 846549-33-5 | Similar structure; used in bioconjugation |

The unique combination of hexanoic acid with an azide functionality and protective Boc group distinguishes Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- from other compounds. This arrangement allows for versatile applications not easily achievable with other similar compounds .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of Hexanoic acid derivatives in various therapeutic contexts:

- Cancer Therapy : Research indicates that compounds similar to Hexanoic acid can effectively induce apoptosis in cancer cells through HDAC inhibition.

- Antibacterial Activity : Investigations into the azide functionality suggest potential applications in developing antibacterial agents targeting bacterial cell wall synthesis mechanisms .

- Protein Modification Techniques : Studies demonstrate successful site-specific modifications of proteins using Hexanoic acid derivatives via Staudinger ligation techniques, enhancing our understanding of post-translational modifications .

Propiedades

IUPAC Name |

(2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O4/c1-11(2,3)19-10(18)14-8(9(16)17)6-4-5-7-13-15-12/h8H,4-7H2,1-3H3,(H,14,18)(H,16,17)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKRPDWWWUARZIW-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648862 | |

| Record name | 6-Azido-N-(tert-butoxycarbonyl)-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

846549-33-5 | |

| Record name | 6-Azido-N-(tert-butoxycarbonyl)-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.